molecular formula C7H8N4 B1630304 1H-Indazole-5,7-diamine CAS No. 777802-08-1

1H-Indazole-5,7-diamine

Cat. No. B1630304
M. Wt: 148.17 g/mol
InChI Key: JMBYNLZRCROMHI-UHFFFAOYSA-N
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Description

1H-Indazole-5,7-diamine is a compound with significant interest in the field of organic chemistry due to its versatile applications in the synthesis of pharmaceuticals and materials. It has a molecular weight of 118.1359 .


Synthesis Analysis

Recent synthetic approaches to 1H- and 2H-indazoles have been summarized in a review article . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A new practical synthesis of 1H-indazole has been presented in a study . A previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed .


Molecular Structure Analysis

The molecular structure of 1H-Indazole-5,7-diamine is based on the indazole core, which is a heterocyclic compound . The indazole core is a key component in many functional molecules and has a wide variety of medicinal applications .


Chemical Reactions Analysis

The synthesis of 1H-Indazole-5,7-diamine involves various chemical reactions. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .

Scientific Research Applications

Synthesis Approaches

1H-indazoles, including 1H-Indazole-5,7-diamine, have been the subject of various synthesis approaches due to their relevance in medicinal chemistry and other scientific fields. For instance, a metal-free synthesis method has been developed, offering a mild alternative to previous approaches and yielding the compounds in good to excellent quantities (Counceller et al., 2008). Another method involves copper-catalyzed cross-coupling/cyclization, providing an efficient way to access various 1H-indazoles (Tang et al., 2014). Additionally, a DBU-catalyzed aza-Michael reaction has been used to synthesize N1-substituted 1H-indazoles, highlighting the versatility and atom economy of this approach (Yang et al., 2016).

Biological and Pharmacological Activities

1H-indazoles are noteworthy for their broad range of biological and pharmacological activities. They have been explored for antimicrobial, anti-inflammatory, anticancer, anti-HIV, and antihypertensive properties. In particular, derivatives of 1H-indazole have shown significant activity against bacterial strains like Escherichia coli and Bacillus megaterium, as well as the fungal strain Candida albicans (Panda et al., 2022). Furthermore, the structure of indazoles and their tautomerism significantly influence their synthesis, reactivity, and biological properties, with 1H-indazole being the predominant and stable form (Mal et al., 2022).

Supramolecular Interactions and Structural Studies

The study of 1H-indazoles extends to their supramolecular interactions and structural analysis. For example, research has been conducted on the self-assembly structures of 1H-indazoles in different phases, which is critical for understanding molecular association and resolution of chiral compounds (Avilés Moreno et al., 2013). The effect of fluorination on the structure of NH-indazoles has also been explored, providing insights into how the replacement of a hydrogen atom witha fluorine atom influences the supramolecular structure of NH-indazoles (Teichert et al., 2007).

Catalysis and Chemical Modifications

1H-indazoles have been utilized in various catalysis and chemical modification processes. For example, Rh(III)/Cu(II)-cocatalyzed synthesis of 1H-indazoles through C-H amidation and N-N bond formation has been reported, showcasing a scalable and green process (Yu et al., 2013). Additionally, the Davis-Beirut Reaction has been explored for the synthesis of various indazole derivatives, highlighting the diverse chemistries of reactive nitroso intermediates in heterocycle synthesis (Zhu et al., 2019).

Applications in Material Science

1H-indazoles have found applications in material science as well. For instance, 5-Hydroxy-1H-indazole has been investigated as a film-forming additive for high-voltage positive electrodes in batteries, improving cycling performance (Kang et al., 2014).

Safety And Hazards

Safety data sheets suggest that 1H-Indazole-5,7-diamine should be handled with care to avoid contact with skin and eyes, and to prevent the formation of dust and aerosols . It is also advised to use personal protective equipment and ensure adequate ventilation .

Future Directions

The future directions in the research of 1H-Indazole-5,7-diamine could involve the development of novel methods for the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .

properties

IUPAC Name

1H-indazole-5,7-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c8-5-1-4-3-10-11-7(4)6(9)2-5/h1-3H,8-9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMBYNLZRCROMHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C=NN2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650589
Record name 1H-Indazole-5,7-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indazole-5,7-diamine

CAS RN

777802-08-1
Record name 1H-Indazole-5,7-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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